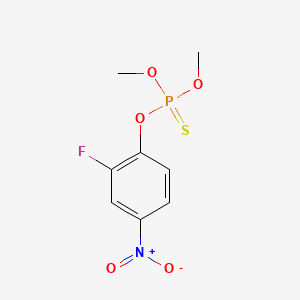
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms, and an aromatic ring substituted with a fluorine and nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 2-fluoro-4-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane or toluene, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester involves the inhibition of enzymes, particularly those containing serine residues in their active sites. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue, which leads to the inactivation of the enzyme. This mechanism is similar to that of other organophosphorus compounds used as pesticides.
Comparaison Avec Des Composés Similaires
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester can be compared with other similar compounds, such as:
Methyl parathion: Another organophosphorus compound with similar enzyme inhibition properties but different substituents on the aromatic ring.
Tolclofos-methyl: Contains a dichloro-methylphenyl group instead of the fluoro-nitrophenyl group.
Etrimfos: Contains an ethoxy-ethyl-pyrimidinyl group, showing different biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Propriétés
Numéro CAS |
50589-96-3 |
|---|---|
Formule moléculaire |
C8H9FNO5PS |
Poids moléculaire |
281.20 g/mol |
Nom IUPAC |
(2-fluoro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H9FNO5PS/c1-13-16(17,14-2)15-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
Clé InChI |
UGCIJNHCNMCAGA-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)

![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
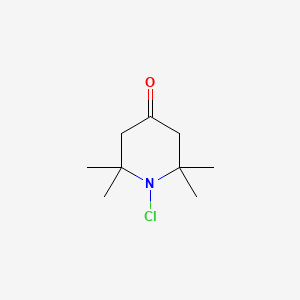
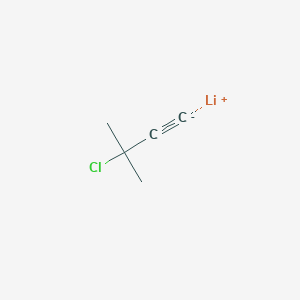
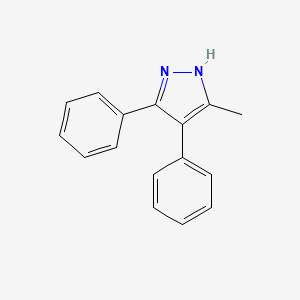
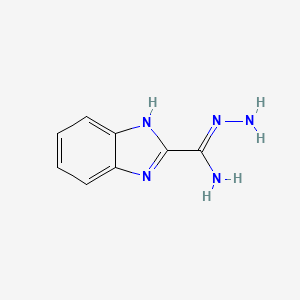
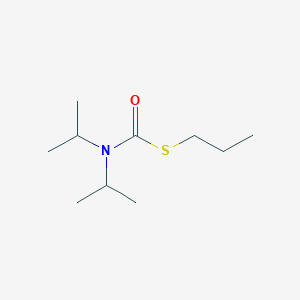
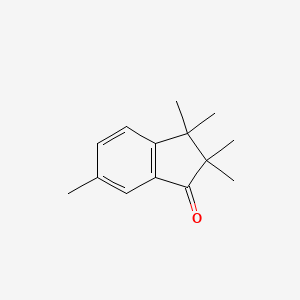
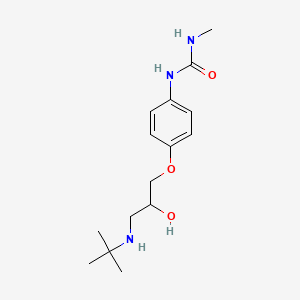
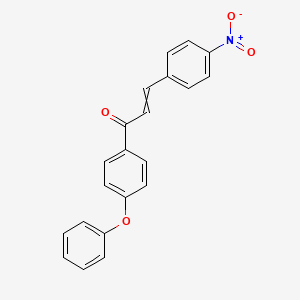

![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
